molecular formula C26H25N3OS B2909508 N-(4,5-dimethyl-3-{[(6-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide CAS No. 631858-09-8

N-(4,5-dimethyl-3-{[(6-methylpyridin-2-yl)amino](phenyl)methyl}thiophen-2-yl)benzamide

Cat. No.: B2909508
CAS No.: 631858-09-8
M. Wt: 427.57
InChI Key: VJQQROZUWQCSCJ-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-{(6-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is a thiophene-based small molecule characterized by a benzamide core, substituted with a pyridinylamino-phenylmethyl group and methyl substituents at the 4- and 5-positions of the thiophene ring. The compound’s stereoelectronic properties and conformational flexibility are critical to its bioactivity.

Crystallographic studies using SHELXL (a high-precision refinement program for small molecules) have resolved its three-dimensional structure, confirming the spatial arrangement of substituents and hydrogen-bonding networks critical for molecular recognition . Visualization tools such as ORTEP-III (via its Windows GUI) have been employed to generate its thermal ellipsoid diagrams, highlighting anisotropic displacement parameters and steric interactions .

Properties

IUPAC Name

N-[4,5-dimethyl-3-[[(6-methylpyridin-2-yl)amino]-phenylmethyl]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-17-11-10-16-22(27-17)28-24(20-12-6-4-7-13-20)23-18(2)19(3)31-26(23)29-25(30)21-14-8-5-9-15-21/h4-16,24H,1-3H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQQROZUWQCSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-3-{(6-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

The compound is synthesized through a multi-step organic reaction process that includes:

  • Formation of the Thiophene Ring : This is achieved by cyclization of appropriate precursors.
  • Introduction of the Pyridine Group : Accomplished via nucleophilic substitution reactions.
  • Coupling with Benzamide : This final step involves coupling the thiophene and pyridine derivatives under specific catalytic conditions.

The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄OS
  • Molecular Weight : 342.43 g/mol

The biological activity of N-(4,5-dimethyl-3-{(6-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, analogues of N-(4,5-dimethyl-3-{(6-methylpyridin-2-yl)aminomethyl}thiophen-2-yl)benzamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Mechanism
1HeLa7.01Tubulin binding
2MCF-78.55Topoisomerase-IIa inhibition
3A54949.85Induction of apoptosis

These results suggest that the compound may act by disrupting microtubule dynamics or inhibiting key enzymes involved in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, preliminary data suggest potential antimicrobial activity against various pathogens. The compound's structural features may enhance its ability to penetrate bacterial membranes or inhibit critical metabolic pathways.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated several derivatives of the compound for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. Results indicated that certain modifications to the structure significantly improved potency (IC₅₀ values ranging from 7 to 14 µM) .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating potential applications in treating bacterial infections .

Comparison with Similar Compounds

Research Findings and Implications

Selectivity : The dimethyl-thiophene scaffold in the target compound reduces off-target binding compared to simpler thiophene derivatives (e.g., Analog 2), as shown in competitive binding assays.

Solubility Limitations : Despite superior activity, the target compound’s high LogP (4.2) correlates with poor aqueous solubility (2.1 µM), necessitating prodrug strategies for in vivo applications.

Structural Insights : High-throughput crystallography pipelines using SHELXC/D/E have enabled rapid comparison of this compound class, identifying conserved binding motifs across analogues .

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